2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a chemical compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . It is also known by its IUPAC name, 2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with bromo, fluoro, and (2-fluorobenzyl)oxy substituents . The exact 3D structure can be computed using specialized software.Scientific Research Applications
Synthesis and Reactivity
Tandem SN2-SNAr Reactions : A study detailed the formation of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence involving 2-fluoro-5-nitrobenzyl bromide. This method showcases the utility of fluoro- and bromo-substituted benzyl bromides in synthesizing complex organic frameworks, providing yields ranging from 50-92% (R. Bunce et al., 2008).
Fluorescence Properties : Another study synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene to investigate its fluorescence properties, highlighting the potential of bromo-substituted benzene derivatives in material science for their unique photoluminescence properties (Liang Zuo-qi, 2015).
Radiolabelling : The synthesis of a 1,4-benzodiazepine-2-one derivative using a 2-amino-2′-[18F]fluorobenzhydrol intermediate demonstrates the application of fluorinated benzene compounds in radiopharmaceutical chemistry. Such compounds have been utilized for PET imaging, providing a pathway for the development of diagnostic agents (Peter Johnströma et al., 1994).
Chemical Properties and Applications
Carbonic Anhydrase Inhibition : Research on novel bromophenols and their derivatives, including natural products like vidalol B, has shown that these compounds possess promising inhibitory activities against human carbonic anhydrase isozymes. Such findings indicate potential therapeutic applications for treating conditions like glaucoma, epilepsy, and osteoporosis (Halis T Balaydın et al., 2012).
Antioxidant Activity : A study on bromophenols isolated from the red alga Vertebrata lanosa showed potent antioxidant activity. These compounds, including newly identified bromophenols, demonstrate significant cellular antioxidant effects, suggesting their potential in developing natural antioxidant therapies (E. K. Olsen et al., 2013).
Properties
IUPAC Name |
2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIUIJJGSWMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651334 | |
Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019446-40-2 | |
Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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